molecular formula C27H22BrNO6 B12457140 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12457140
M. Wt: 536.4 g/mol
InChI Key: PQWJFZYVANWIDD-UHFFFAOYSA-N
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Description

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrrolidine ring, a bromophenyl group, and a methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with 4-methylphenyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H22BrNO6

Molecular Weight

536.4 g/mol

IUPAC Name

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H22BrNO6/c1-17-2-4-19(5-3-17)27(33)35-23-12-6-18(7-13-23)24(30)16-34-26(32)20-14-25(31)29(15-20)22-10-8-21(28)9-11-22/h2-13,20H,14-16H2,1H3

InChI Key

PQWJFZYVANWIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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